methyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate
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Overview
Description
Methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7310(2),?]trideca-2,4,6-triene-12-carboxylate is a complex organic compound with a unique tricyclic structure It is characterized by the presence of multiple functional groups, including an ester, a ketone, and an ether
Preparation Methods
The synthesis of methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0(2),?]trideca-2,4,6-triene-12-carboxylate involves several steps, typically starting with the formation of the tricyclic core. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The ester group is then introduced through esterification reactions, which may require specific reagents and conditions to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0(2),?]trideca-2,4,6-triene-12-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the ester or ketone groups. Common reagents include halides and nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
Methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0(2),?]trideca-2,4,6-triene-12-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0(2),?]trideca-2,4,6-triene-12-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0(2),?]trideca-2,4,6-triene-12-carboxylate can be compared with other tricyclic compounds, such as:
N-(tert-butyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide: Similar structure but with an amide group instead of an ester.
Methyl (1R,9S,12S)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0 2,7]trideca-2,4,6-triene-12-carboxylate: Stereoisomer with different spatial arrangement of atoms.
2,6-Methano-2H-1,3-benzoxazocine-5-carboxamide: Contains a similar tricyclic core but with different functional groups
These comparisons highlight the uniqueness of methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[731
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-14-7-9(8-5-3-4-6-10(8)19-14)11(12(16)15-14)13(17)18-2/h3-6,9,11H,7H2,1-2H3,(H,15,16) |
InChI Key |
BROGKWPVKZILGE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C(C(=O)N1)C(=O)OC)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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